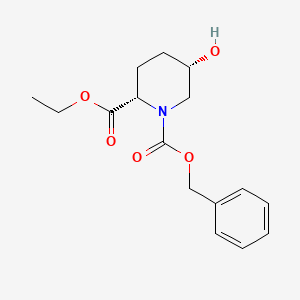
(2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups are introduced through alkylation reactions using benzyl halides and ethyl halides, respectively.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Carboxylation: The carboxylate groups are introduced through carboxylation reactions, typically using carbon dioxide or carboxylic acids.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate groups can be reduced to form alcohols or aldehydes.
Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, osmium tetroxide, or potassium permanganate are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution: Alkyl halides or aryl halides are used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of new alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
(2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its piperidine scaffold, which is common in many pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,5S)-1-tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate
- (2R,5S)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-carboxylic acid
Uniqueness
(2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Propiedades
IUPAC Name |
1-O-benzyl 2-O-ethyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-2-21-15(19)14-9-8-13(18)10-17(14)16(20)22-11-12-6-4-3-5-7-12/h3-7,13-14,18H,2,8-11H2,1H3/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQHKWOWPHSNGA-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
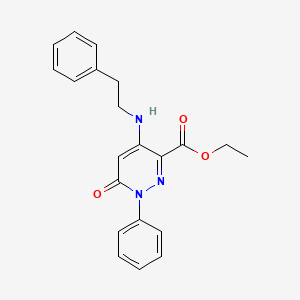
![4-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2615392.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2615395.png)
![6-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2615396.png)

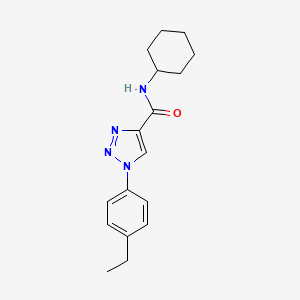
![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2615401.png)
![N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2615402.png)
![1-(2H-1,3-BENZODIOXOL-5-YL)-3-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]UREA](/img/structure/B2615403.png)
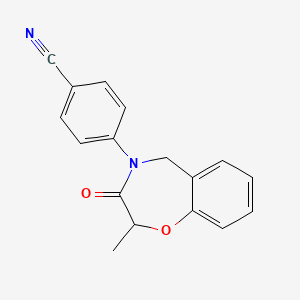
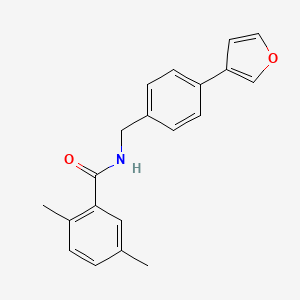
![N-[(1-benzylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2615410.png)
![6-Methyl-2-({1-[4-(piperidine-1-sulfonyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2615411.png)
![4-[benzyl(methyl)amino]-N-(3-fluoro-2-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2615414.png)
